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Compound of Interest

Compound Name: (S)-N-Boc-2-cyanomorpholine

Cat. No.: B571912

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of functionalized morpholine derivatives, a crucial scaffold in medicinal chemistry. The
morpholine ring is a prevalent feature in numerous FDA-approved drugs due to its ability to
improve physicochemical properties such as aqueous solubility and metabolic stability. The
synthetic methods outlined below offer diverse strategies for accessing a wide range of
substituted morpholines, enabling extensive structure-activity relationship (SAR) studies in drug
discovery programs.

Asymmetric Hydrogenation of Unsaturated
Morpholines

Asymmetric hydrogenation of dehydromorpholines is a powerful strategy for the synthesis of
chiral 2-substituted morpholines, providing access to enantiopure compounds with high
efficiency. This method is particularly valuable for creating stereocenters adjacent to the ring
oxygen.
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Data summarized from a study on the asymmetric hydrogenation of 2-substituted

dehydromorpholines catalyzed by a bisphosphine-rhodium complex.[1]

Experimental Protocol: General Procedure for
Asymmetric Hydrogenation

Materials:

o Dehydromorpholine substrate (1.0 equiv)

[Rh(COD)2]BF4 (0.01 equiv)

Chiral bisphosphine ligand (e.g., (R)-MeO-BIPHEP) (0.011 equiv)

Dichloromethane (DCM), degassed

Hydrogen gas (Hz)
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Procedure:

In a glovebox, a vial is charged with the dehydromorpholine substrate (0.2 mmol, 1.0 equiv),
[Rh(COD):2]BF4 (1.0 mol%), and the chiral ligand (1.1 mol%).

The vial is sealed, removed from the glovebox, and 2.0 mL of degassed DCM is added via
syringe.

The resulting solution is transferred to an autoclave.

The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm with
hydrogen.

The reaction mixture is stirred at room temperature for 24 hours.
After releasing the pressure, the solvent is removed under reduced pressure.

The residue is purified by flash chromatography on silica gel to afford the chiral morpholine
product.

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Experimental Workflow

Dehydromorpholine Substrate

[Rh(COD)2]BF4 + Chiral Ligand
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Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.

Copper-Catalyzed Three-Component Synthesis of
Highly Substituted Morpholines

This method provides a convergent and efficient route to unprotected, highly substituted
morpholines from readily available starting materials.[2][3][4] The one-pot nature of this
reaction makes it highly attractive for the rapid generation of compound libraries.
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Data summarized from a study on the copper-catalyzed three-component synthesis of
morpholines.[3]

Experimental Protocol: General Procedure for Three-
Component Synthesis

Materials:

Amino alcohol (2.0 equiv)

Aldehyde (1.5 equiv)

Diazomalonate (1.0 equiv)

Copper(l) iodide (Cul) (0.05 equiv)

1,2-Dichloroethane (DCE)

Molecular sieves (4 A)

Procedure:

To an oven-dried vial containing a stir bar is added the amino alcohol (0.2 mmol, 2.0 equiv)
and powdered 4 A molecular sieves.

e The vial is sealed and 1,2-dichloroethane (1.0 mL) is added, followed by the aldehyde (0.15
mmol, 1.5 equiv).

e The mixture is stirred at room temperature for 30 minutes.

o Copper(l) iodide (0.005 mmol, 0.05 equiv) is added, followed by a solution of the
diazomalonate (0.1 mmol, 1.0 equiv) in 1,2-dichloroethane (0.5 mL).

e The reaction mixture is stirred at 60 °C for 12 hours.

 After cooling to room temperature, the mixture is filtered through a pad of celite, washing
with dichloromethane.
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¢ The filtrate is concentrated under reduced pressure.

e The crude product is purified by flash chromatography on silica gel to yield the functionalized
morpholine.

Signaling Pathway Diagram
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Caption: Proposed Catalytic Cycle for the Three-Component Synthesis.
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Synthesis from 1,2-Amino Alcohols and Ethylene
Sulfate

This green and efficient two-step, one-pot protocol utilizes inexpensive and readily available
starting materials to produce a variety of N-substituted morpholines.[5][6][7][8] The method is
redox-neutral and scalable.

Data Presentation
Entry 1,2-Amino Alcohol Product Yield (%)
N- :
1 ] 4-Benzylmorpholine 95
Benzylethanolamine
2-
2 ) 4-Methylmorpholine 88
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. (R)-2-
3 (R)-2-Phenylglycinol ) 92
Phenylmorpholine
. (8)-3-
4 (S)-Alaninol ] 90
Methylmorpholine
2-
. 4-
5 (Cyclohexylamino)eth ) 93
| Cyclohexylmorpholine
ano

Yields are for the two-step, one-pot procedure.

Experimental Protocol: Two-Step, One-Pot Synthesis

Materials:

e 1,2-Amino alcohol (1.0 equiv)
o Ethylene sulfate (1.05 equiv)
» Acetonitrile (ACN)

e Water
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e Potassium tert-butoxide (t-BuOK) (1.1 equiv)
e 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:

o Step 1: Monoalkylation. To a reaction vessel is charged the 1,2-amino alcohol (1.0 equiv),
acetonitrile, and water (e.g., 9:1 v/v).

o Ethylene sulfate (1.05 equiv) is added, and the mixture is stirred at 40 °C for 12-24 hours,
until the formation of the zwitterionic intermediate is complete (monitored by LCMS).

o Step 2: Cyclization. The reaction mixture is cooled to room temperature, and 2-
methyltetrahydrofuran is added.

o Potassium tert-butoxide (1.1 equiv) is added portion-wise, maintaining the internal
temperature below 30 °C.

e The mixture is stirred at room temperature for 1-3 hours until cyclization is complete.
» Water is added to quench the reaction and dissolve the inorganic salts.
e The layers are separated, and the aqueous layer is extracted with 2-MeTHF.

e The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and
concentrated under reduced pressure to afford the morpholine product.

Logical Relationship Diagram
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Caption: Two-Step, One-Pot Synthesis of N-Substituted Morpholines.

Palladium-Catalyzed Intramolecular Carboamination

This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically
pure amino alcohols.[9] The key step is a palladium-catalyzed intramolecular carboamination of
an O-allyl ethanolamine derivative.
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(3S,5S)-5-
Isopropyl-3-
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e
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4 Phenyl Bromobenzene Diphenylmorpholi 64
ne

) (3S,5S)-5-
Isopropyl-3-

5 Isopropyl Bromonaphthale 46
(naphthalen-2-

ne

yl)ymorpholine

All products were formed with >20:1 diastereomeric ratio.[9]

Experimental Protocol: Pd-Catalyzed Carboamination

Materials:

O-Allyl ethanolamine substrate (1.0 equiv)

Aryl bromide (2.0 equiv)

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

Palladium(ll) acetate (Pd(OAc)z2) (0.02 equiv)
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e Tri(2-furyl)phosphine (P(2-furyl)s) (0.08 equiv)

¢ Toluene, anhydrous

Procedure:

A Schlenk tube is charged with Pd(OAc)z (0.02 equiv), P(2-furyl)s (0.08 equiv), and NaOtBu
(2.0 equiv).

e The tube is evacuated and backfilled with nitrogen.

e The O-allyl ethanolamine substrate (1.0 equiv), the aryl bromide (2.0 equiv), and anhydrous
toluene are added via syringe.

e The Schlenk tube is sealed, and the reaction mixture is heated at 105 °C for 12-24 hours.

» After cooling to room temperature, the reaction is quenched with saturated aqueous
ammonium chloride.

e The mixture is extracted with ethyl acetate, and the combined organic layers are washed
with brine, dried over sodium sulfate, and concentrated.

e The crude product is purified by flash chromatography to give the disubstituted morpholine.

Experimental Workflow Diagram
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Caption: Workflow for Pd-Catalyzed Intramolecular Carboamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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